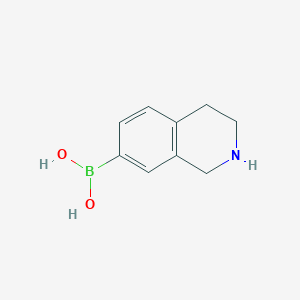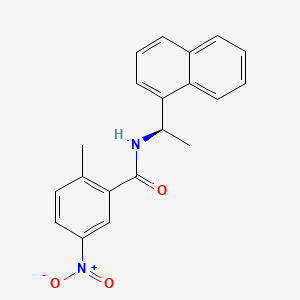
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide is a complex organic compound with a unique structure that includes a naphthalene ring, a nitro group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzamide to introduce the nitro group at the 5-position. This is followed by the coupling of the nitrated intermediate with (1R)-1-naphthalen-1-yl-ethylamine under appropriate conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzamides and naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methyl-N-(1R-naphthalen-1-yl-ethyl)benzamide: A related compound with an amino group instead of a nitro group.
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide is unique due to the presence of both a nitro group and a naphthalene ring, which confer distinct chemical and biological properties. The nitro group enhances its reactivity, while the naphthalene ring contributes to its ability to interact with various biological targets.
Properties
CAS No. |
1093070-15-5 |
|---|---|
Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-methyl-N-(2-naphthalen-1-ylethyl)-5-nitrobenzamide |
InChI |
InChI=1S/C20H18N2O3/c1-14-9-10-17(22(24)25)13-19(14)20(23)21-12-11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,13H,11-12H2,1H3,(H,21,23) |
InChI Key |
VSSCGDQNPCMSPT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


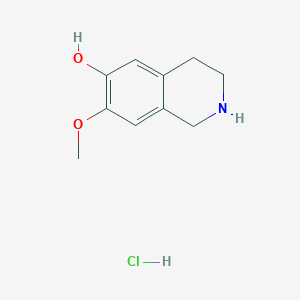

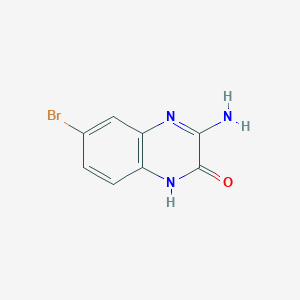
![Imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B3184250.png)

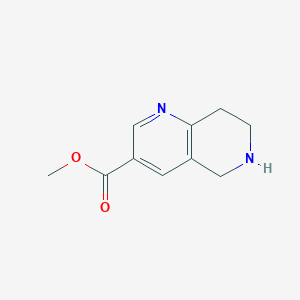
![6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3184271.png)
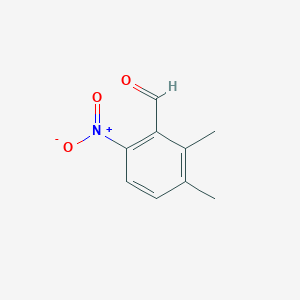

![2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3184292.png)
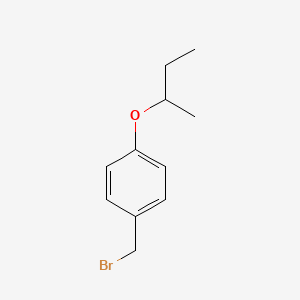
![(3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3184306.png)

